Cas no 690245-69-3 (N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide)

N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring an azepane-1-carbonyl moiety linked to a dimethylbenzene sulfonamide scaffold. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting protease or receptor modulation. Its structural complexity, combining a seven-membered azepane ring with a sulfonamide group, offers versatility in drug design, enabling interactions with diverse biological targets. The presence of aromatic and aliphatic substituents enhances solubility and binding affinity, making it suitable for further derivatization. This compound is primarily utilized in research settings for investigating structure-activity relationships in therapeutic agent development.
N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide structure
690245-69-3 structure
Product Name:N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide
CAS No:690245-69-3
MF:C22H28N2O3S
MW:400.534324645996
CID:5418791
Update Time:2025-08-05

N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[[4-(azepane-1-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
    • N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide
    • InChI Key: LWEZWZUVOVPFJV-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2=CC=C(C(N3CCCCCC3)=O)C=C2)(=O)=O)=CC(C)=CC=C1C

N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide

Introduction to N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide (CAS No. 690245-69-3)

N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 690245-69-3, represents a novel class of molecules with potential applications in drug discovery and development. The structural uniqueness of this compound lies in its intricate arrangement of functional groups, which includes an azepane ring, a phenylmethyl moiety, and a dimethylbenzene sulfonamide group. These structural features contribute to its distinctive chemical properties and biological activities, making it a subject of intense research interest.

The azepane ring, a seven-membered heterocyclic structure containing nitrogen, is known for its ability to mimic the conformational flexibility of natural amino acids. This feature makes N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide a promising candidate for designing molecules that can interact with biological targets in a more favorable manner. The phenylmethyl group, also known as benzyl, introduces hydrophobicity and aromaticity to the molecule, enhancing its binding affinity to various biological receptors. Additionally, the dimethylbenzene sulfonamide group contributes to the compound's solubility and stability in aqueous environments, making it suitable for formulation in pharmaceutical applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide with high accuracy. Studies have shown that this compound exhibits potent inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. For instance, preliminary in vitro studies have demonstrated that it can significantly reduce the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins that mediate inflammation and pain. This finding aligns with the growing interest in developing novel anti-inflammatory agents that target COX-2 without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The sulfonamide group in N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide is another critical feature that contributes to its pharmacological potential. Sulfonamides are well-known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. The presence of this group in the molecule enhances its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.

In addition to its anti-inflammatory properties, N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide has shown promise in other therapeutic areas. For example, preclinical studies have indicated that it may have neuroprotective effects by modulating neurotransmitter receptor activity. The azepane ring's ability to mimic amino acid residues could facilitate interactions with neurotransmitter receptors such as serotonin and dopamine receptors, potentially leading to new treatments for neurological disorders. Furthermore, the compound's structural features may allow it to cross the blood-brain barrier, which is crucial for developing effective central nervous system (CNS) drugs.

The synthesis of N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide presents unique challenges due to its complex structure. However, recent advances in synthetic organic chemistry have made it possible to construct this molecule efficiently and in high yields. Researchers have employed various strategies, including multi-step reactions involving cross-coupling techniques and cyclization reactions, to synthesize the key functional groups present in the molecule. These synthetic approaches not only highlight the versatility of modern organic synthesis but also provide valuable insights into the structural design principles that can be applied to other complex pharmaceutical molecules.

The pharmacokinetic properties of N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Preliminary pharmacokinetic studies have indicated that this compound has favorable properties such as good oral bioavailability and moderate metabolic stability. These findings suggest that it may be suitable for oral administration and could exhibit prolonged half-life in vivo.

The potential clinical applications of N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethylbenzene-1-sulfonamide are vast and varied. Beyond its anti-inflammatory and neuroprotective potential, this compound may also have applications in treating other conditions such as cancer and autoimmune diseases. The ability of sulfonamides to inhibit enzymes involved in cell proliferation and differentiation makes them attractive candidates for anticancer therapy. Additionally, their immunomodulatory effects could make them useful in treating autoimmune disorders by modulating immune responses.

In conclusion,N-{4-(azepane-1-carbonyl)phenylmethyl}-2,5-dimethyibenzenesulfonylamide (CAS No.690245—69—3) is a promising pharmaceutical compound with multiple potential therapeutic applications。Its unique structural features,including an azepane ring,a phenylmethyl moiety,and a dimethyibenzenesulfonylamide group,contribute to its distinctive chemical properties and biological activities。Recent research has highlighted its potential as an anti-inflammatory agent,a neuroprotective compound,and a candidate for treating various diseases。With further investigation,this compound could emerge as a valuable addition to the pharmaceutical arsenal,providing new treatment options for patients worldwide。

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